2-Ethoxyethyl 4-methylbenzenesulfonate

Catalog No.
S758302
CAS No.
17178-11-9
M.F
C11H16O4S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl 4-methylbenzenesulfonate

CAS Number

17178-11-9

Product Name

2-Ethoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-ethoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

HXXNTEDKEYTYPD-UHFFFAOYSA-N

SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C

Synonyms

2-ETHOXYETHYL P-TOLUENESULFONATE

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C

The exact mass of the compound 2-Ethoxyethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethoxyethyl 4-methylbenzenesulfonate is a bifunctional alkylating agent and tosylate ester utilized primarily to introduce the 2-ethoxyethyl moiety into complex organic frameworks . Characterized by its strong leaving group ability and low volatility compared to corresponding alkyl halides, it is a critical intermediate in the pharmaceutical manufacturing of second-generation antihistamines, notably Bilastine [1]. In industrial procurement, this compound is selected for its targeted electrophilicity in SN2 nucleophilic substitutions, enabling efficient N-alkylation of benzimidazole derivatives under mild basic conditions while avoiding the safety, handling, and yield-loss risks associated with highly volatile or less selective alkylating agents [2].

Research Fit

Role
Sulfonate ester alkylating agent with tosylate leaving group for nucleophilic substitution
Regulatory Context
Designated Bilastine Impurity 22 reference standard for ANDA method validation
Selection Logic
Choose for impurity profiling, high-purity synthesis, or when ethoxyethyl chain lipophilicity is required

Substituting 2-ethoxyethyl 4-methylbenzenesulfonate with generic alkyl halides or alternative synthetic routes fundamentally disrupts process chemistry and inflates manufacturing costs[1]. While introducing the 2-ethoxyethyl group can theoretically be achieved via cross-coupling with ketene acetals or vinylation followed by hydroboration, these alternative routes require expensive palladium catalysts, highly unstable lithium amide bases, and complex organometallic reagents [2]. Conversely, utilizing 2-ethoxyethyl bromide introduces severe volatility hazards and increases the likelihood of competing elimination side reactions during scale-up . Furthermore, substituting the ether chain length (e.g., using a methoxyethyl derivative) permanently alters the final active pharmaceutical ingredient's lipophilicity and receptor-binding profile, rendering the resulting compound clinically useless [1].

Substitution Risk

Chain Length 2-Methoxyethyl analogs show different lipophilicity (XLogP3 ~1.3) and reactivity, altering phase-transfer and retention behavior
Purity Grade Generic alkoxyethyl tosylates are often supplied at 95-97%, while this compound is routinely available at 98% (HPLC); stoichiometry-sensitive workflows may be affected
Impurity Role Only the specified Bilastine Impurity 22 meets regulatory expectations; no other analog can substitute in ANDA-related QC methods

N-Alkylation Viability vs. Palladium-Catalyzed Cross-Coupling

In the synthesis of benzimidazole-based APIs like Bilastine, utilizing 2-ethoxyethyl 4-methylbenzenesulfonate for direct N-alkylation provides a straightforward SN2 pathway that bypasses complex cross-coupling [1]. Industrial process data demonstrates that tosylate-driven alkylation under mild basic conditions (e.g., using potassium tert-butoxide at 60-65 °C) efficiently yields the target intermediate without heavy metals[2]. In contrast, alternative routes relying on palladium-catalyzed vinylation or ketene acetal cross-coupling suffer from the instability of organometallic reagents and high catalyst costs, making the tosylate route significantly more viable for large-scale manufacturing [1].

Evidence DimensionProcess complexity and reagent stability in benzimidazole N-alkylation
Target Compound DataDirect SN2 alkylation using standard bases (e.g., KOtBu, KOH) at 60-65 °C
Comparator Or BaselinePalladium-catalyzed cross-coupling routes (require expensive Pd catalysts, unstable lithium amides, and ketene acetals)
Quantified DifferenceComplete elimination of precious metal catalysts and unstable organometallic reagents
ConditionsMild basic conditions in DMF or toluene

Eliminating palladium catalysts and unstable organometallic reagents drastically reduces procurement costs and simplifies supply chain logistics for API manufacturing.

Commercial Purity
Cross-study comparable
98% (HPLC)
Higher minimum purity supports precise stoichiometry and reduces in-house purification needs
Vendor specification; 2-methoxyethyl analog typically 95-97%

Process Safety: Reduced Volatility vs. 2-Ethoxyethyl Bromide

When selecting an electrophile for introducing the 2-ethoxyethyl group, 2-ethoxyethyl 4-methylbenzenesulfonate offers a critical safety and handling advantage over 2-ethoxyethyl bromide . The tosylate ester is a high-boiling liquid (predicted boiling point ~107 °C at 0.075 Torr, vapor pressure ~0.002 Pa at 25 °C) with significantly lower volatility than the corresponding bromide . This reduced volatility minimizes the risk of hazardous vapor exposure during large-scale reactor charging and prevents the loss of the alkylating agent to the vapor phase, which can skew stoichiometric ratios and depress yields .

Evidence DimensionVapor pressure and handling profile at scale
Target Compound DataLow-volatility liquid (BP ~107 °C at 0.075 Torr, vapor pressure ~0.002 Pa at 25 °C)
Comparator Or Baseline2-Ethoxyethyl bromide (highly volatile, lower boiling point)
Quantified DifferenceOrders of magnitude lower vapor pressure, eliminating the need for specialized pressurized containment during standard addition
ConditionsStandard industrial reactor charging at ambient temperature

Procuring the tosylate form mitigates severe inhalation hazards and reduces the engineering controls required for safe handling during commercial-scale API synthesis.

Lipophilicity (XLogP3)
Class-level inference
1.7
vs 1.3 (methoxy analog)
Higher organic partitioning may benefit biphasic reactions and chromatographic method development
Computed value; experimental confirmation recommended

Yield Improvement in Supramolecular Functionalization

Beyond pharmaceutical APIs, 2-ethoxyethyl 4-methylbenzenesulfonate is highly effective for the precise functionalization of macrocycles such as calix[4]arenes [1]. Alkylation of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,27-dihydroxycalix[4]arene with this tosylate in the presence of anhydrous K2CO3 yields the 26,28-bis(ethoxyethoxy) derivative at an 82% yield [1]. The tosylate's robust leaving group properties ensure that the reaction proceeds cleanly to the desired conformer without the excessive side reactions often associated with less reactive or more volatile alkylating agents [1].

Evidence DimensionYield of macrocycle functionalization
Target Compound Data82% yield for the synthesis of 26,28-bis(ethoxyethoxy)calix[4]arene derivative
Comparator Or BaselineStandard generic alkylation yields (often <50% due to incomplete substitution or competing elimination)
Quantified Difference>30% improvement in isolated yield for sterically hindered macrocycle functionalization
ConditionsRefluxing in CH3CN for 7 days with anhydrous K2CO3

For specialty materials and supramolecular research, the high conversion rate of the tosylate ensures efficient use of expensive macrocyclic precursors.

Regulatory Designation
Head-to-head
Bilastine Impurity 22
certified reference standard
Required for ANDA method validation; analog substitution invalidates regulatory filings
Supplied as fully characterized standard

Bilastine and Benzimidazole API Synthesis

2-Ethoxyethyl 4-methylbenzenesulfonate is the correct choice as the primary N-alkylating agent to install the 2-ethoxyethyl side chain onto the benzimidazole core [1]. It ensures high yields under mild basic conditions, entirely avoiding the need for expensive palladium catalysts and unstable organometallic reagents required by alternative cross-coupling routes [2].

Nerve-Specific Fluorophore Development

This compound is utilized to synthesize distyrylbenzene derivatives and other specialized fluorophores . The precise 2-ethoxyethyl linkage provided by the tosylate is critical for allowing the resulting fluorescent molecules to successfully penetrate the blood-nerve barrier for targeted surgical imaging .

Calixarene and Host-Guest Macrocycle Functionalization

In supramolecular chemistry, the tosylate is used to precisely append ethoxyethyl chains onto calix[4]arenes[3]. Its stable leaving group properties and low volatility enable high-yield (e.g., 82%) functionalization of sterically hindered macrocycles without the harsh conditions required by volatile alkyl bromides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bilastine impurity QC reference standard
Certified impurity designation
HPLC method specificity, ANDA compliance
High-purity alkylating agent in organic synthesis
Purity specification and lipophilicity profile
Reaction stoichiometry, extraction efficiency
Monomer or chain transfer agent in polymer science
Reactive tosylate leaving group
Polymer architecture control, thermal stability

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17178-11-9

Wikipedia

2-ethoxyethyl 4-methylbenzenesulfonate

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